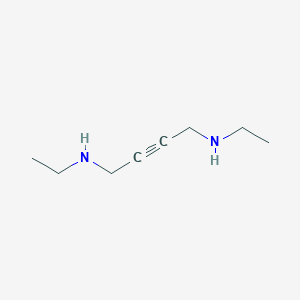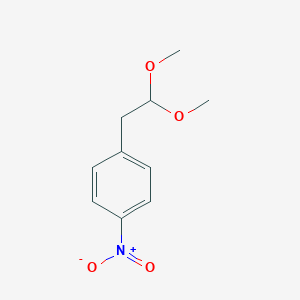
1-(2,2-Dimethoxyethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethoxyethyl)-4-nitrobenzene, also known as DNBN, is a synthetic chemical compound that has gained significant attention in the field of scientific research. DNBN is a nitroaromatic compound that has been extensively used as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a nitroaromatic compound that can undergo various chemical reactions due to the presence of the nitro group (-NO2) in its structure. The nitro group can undergo reduction reactions to form amino groups (-NH2) under certain conditions. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene can also undergo electrophilic aromatic substitution reactions to form various derivatives.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been shown to have antibacterial and antifungal properties. It has also been reported to have anti-inflammatory and analgesic effects. However, the exact mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that can be used in various organic synthesis reactions. It is also relatively easy to synthesize and purify. However, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a toxic compound that requires careful handling and disposal. It is also sensitive to light and can undergo photochemical reactions, which can complicate experiments.
Orientations Futures
Future research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could focus on the development of new synthetic methods that are more efficient and environmentally friendly. It could also involve the synthesis of new derivatives of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene that have potential applications in the field of materials science. Further investigation into the mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new drugs with antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new synthetic methods and the discovery of new compounds with potential applications in various fields.
Méthodes De Synthèse
1-(2,2-Dimethoxyethyl)-4-nitrobenzene can be synthesized by the nitration of 1-(2,2-dimethoxyethyl)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a versatile compound that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene has also been used as a starting material for the synthesis of nitroaromatic compounds that have potential applications in the field of materials science.
Propriétés
Numéro CAS |
18436-62-9 |
|---|---|
Nom du produit |
1-(2,2-Dimethoxyethyl)-4-nitrobenzene |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,7H2,1-2H3 |
Clé InChI |
VXOYCTCFTVQQBU-UHFFFAOYSA-N |
SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |
SMILES canonique |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |
Synonymes |
P-NITROBENZENEACETALDEHYDE DIMETHYL ACETAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



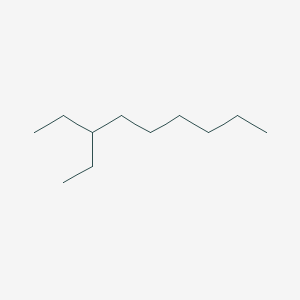
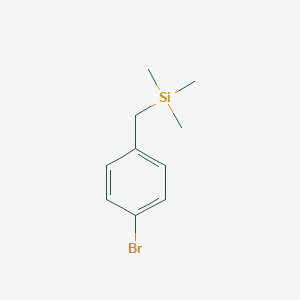
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

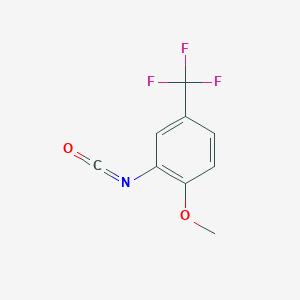

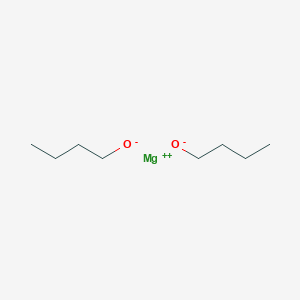

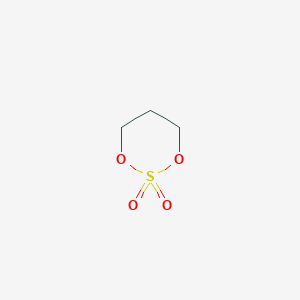
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

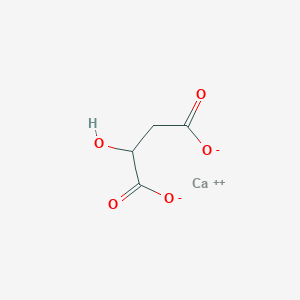
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
